
URAT1 inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
URAT1 inhibitor 5 is a compound that selectively inhibits the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys, and its inhibition can lead to increased excretion of uric acid, thereby lowering serum uric acid levels. This compound is of significant interest in the treatment of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 5 typically involves the following steps:
Coupling Reaction: The initial step involves a coupling reaction between a carboxylic ester substituted phenylboronic acid and an appropriate halide to form an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis techniques to enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
URAT1 inhibitor 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
URAT1 inhibitor 5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of urate transport mechanisms and the development of new uricosuric agents.
Biology: The compound is employed in research on renal physiology and the role of urate transporters in kidney function.
Medicine: this compound is investigated for its therapeutic potential in treating hyperuricemia, gout, and related metabolic disorders.
Mechanism of Action
URAT1 inhibitor 5 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism is particularly beneficial in conditions like hyperuricemia and gout, where elevated uric acid levels lead to the formation of urate crystals in joints and tissues .
Comparison with Similar Compounds
URAT1 inhibitor 5 can be compared with other similar compounds, such as:
Benzbromarone: A nonselective uricosuric agent that inhibits URAT1 and other urate transporters.
Lesinurad: A selective URAT1 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dotinurad: Another selective URAT1 inhibitor with high potency and specificity for URAT1.
Uniqueness
This compound is unique in its high selectivity for URAT1, which minimizes off-target effects and enhances its therapeutic potential. Its distinct chemical structure also allows for modifications that can further improve its pharmacological properties .
Properties
Molecular Formula |
C18H14BrN3O2S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[3-(2-bromo-8-cyanoindolizin-5-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C18H14BrN3O2S/c1-18(2,17(23)24)25-16-5-6-21-9-13(16)14-4-3-11(8-20)15-7-12(19)10-22(14)15/h3-7,9-10H,1-2H3,(H,23,24) |
InChI Key |
ZFXRGAFDFDTLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC(=CN23)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


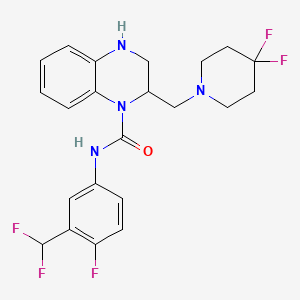

![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
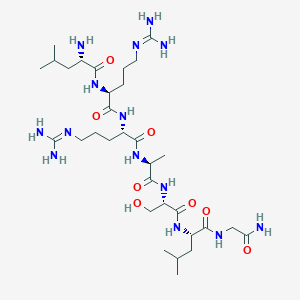
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
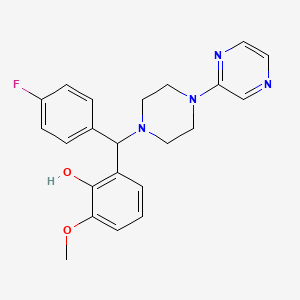
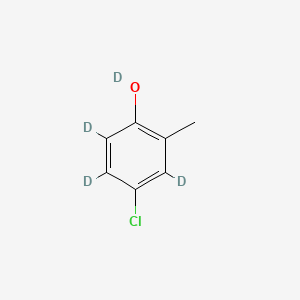
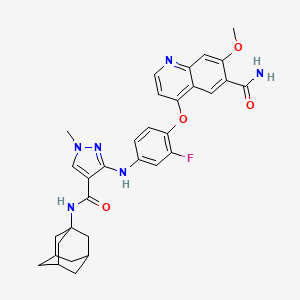

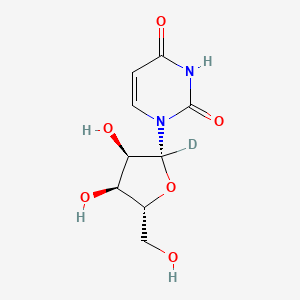
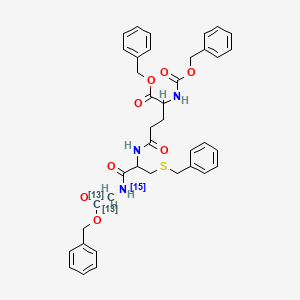

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)

